molecular formula C12H6BrF4N B6333288 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine CAS No. 1257875-16-3

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine

Cat. No. B6333288
CAS RN: 1257875-16-3
M. Wt: 320.08 g/mol
InChI Key: JRNHEQAUBZPRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is C6H3BrF3N . It contains three fluorine atoms, a bromine atom, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Preparation of Aminopyridines

This compound acts as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of chemical compounds which consist of a pyridine ring to which an amino group has been attached. They have a wide range of applications in the pharmaceutical industry.

Catalytic Ligand

It is used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This process is important in the synthesis of various organic compounds.

Agrochemical Development

Trifluoromethylpyridine (TFMP) and its intermediates, including “5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine”, are key structural ingredients for the development of many agrochemical compounds . These compounds are in increasing demand to maintain crop production as the global population rapidly expands .

Pharmaceutical Compounds

Similar to its use in agrochemicals, this compound and its intermediates have a fundamental role in the development of many pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Pesticide Development

The presence of fluorine and pyridine structure in this compound results in superior pest control properties when compared to traditional phenyl-containing insecticides . This makes it a valuable ingredient in the development of effective pesticides.

Synthetic Methods

The demand for TFMP derivatives, including “5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine”, has been increasing steadily. Different synthetic methods for introducing TFMP groups within the structures of other molecules have been developed . These methods generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .

Safety and Hazards

The safety and hazards associated with 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine include acute toxicity when ingested, skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-bromo-2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF4N/c13-8-2-4-11(18-6-8)9-3-1-7(5-10(9)14)12(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHEQAUBZPRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.